molecular formula C26H21FN6S B2931553 1-[2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole CAS No. 896699-02-8

1-[2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2931553
CAS No.: 896699-02-8
M. Wt: 468.55
InChI Key: FFWSUFJLXKEDAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining a [1,2,4]triazolo[1,5-c]quinazolinone core linked via an ethyl chain to a 2-methyl-1H-1,3-benzodiazole moiety. The triazoloquinazolinone subunit is further substituted at position 5 with a (3-fluorophenyl)methylsulfanyl group. This design integrates pharmacophores known for diverse bioactivities:

  • Triazoloquinazolinone: Imparts kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

5-[(3-fluorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN6S/c1-17-28-22-11-4-5-12-23(22)32(17)14-13-24-30-25-20-9-2-3-10-21(20)29-26(33(25)31-24)34-16-18-7-6-8-19(27)15-18/h2-12,15H,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWSUFJLXKEDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include halogenated aromatics, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The specific methods used can vary depending on the desired scale of production and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,

Biological Activity

The compound 1-[2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H16FN5S
  • Molecular Weight : 353.4 g/mol
  • CAS Number : Not specified in the search results.

Anticancer Activity

Quinazoline derivatives have been widely studied for their anticancer properties. Research indicates that compounds similar to the target compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study evaluated a series of quinazoline derivatives for their ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. Certain derivatives demonstrated potent inhibitory activity against cancer cell lines such as A549 (lung cancer) and U937 (leukemia) .

Antimicrobial Activity

The presence of the triazole ring in the compound suggests potential antimicrobial properties. Quinazolines and their derivatives have been shown to possess broad-spectrum antimicrobial activities:

  • Compounds with similar structures have been reported to exhibit activity against bacteria and fungi, making them candidates for further investigation as antimicrobial agents .

Anti-inflammatory Effects

Research has indicated that certain quinazoline derivatives can inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory processes:

  • In vitro studies demonstrated that some derivatives effectively reduced TNF-α secretion in human promyelocytic cell lines, suggesting their potential as anti-inflammatory agents .

The biological activities of the target compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many quinazoline derivatives inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with various receptors (e.g., EGFR) to modulate signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

StudyFindings
Study 1Evaluated anticancer activity against A549 and U937 cell lines; showed significant cytotoxicity with IC50 values in low micromolar range.
Study 2Investigated antimicrobial properties; compounds exhibited inhibition against Gram-positive and Gram-negative bacteria.
Study 3Assessed anti-inflammatory effects; demonstrated reduction in TNF-α levels in treated cell lines.

Comparison with Similar Compounds

Key Examples:

  • Compound 1b (2-(1H-1,3-benzodiazol-2-yl)phenol): Exhibits MIC = 0.3125 mg·mL⁻¹ against S. aureus and C. albicans . Lacks the triazoloquinazolinone core but shares the benzodiazole motif, suggesting this moiety contributes significantly to antimicrobial activity.
  • Compound 5b (5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol) : Superior activity against S. aureus (MIC = 0.156 mg·mL⁻¹) due to hydroxyl groups enhancing hydrogen bonding .
Compound MIC (mg·mL⁻¹) Key Structural Features
Target Compound Data needed Triazoloquinazolinone + benzodiazole
1b 0.3125 Benzodiazole + phenolic hydroxyl
5b 0.156 Benzodiazole + triol substitution

Insight: The target compound’s triazoloquinazolinone may synergize with benzodiazole to enhance activity compared to simpler benzimidazoles.

Triazole-Containing Analogues

Key Examples:

  • 1-Substituted-phenyl-4-phenylsulfonyl-5-methyl-1H-1,2,3-triazole : Sulfonyl linkages improve specificity over amide-linked analogues (Fig. 5A vs. 5B in ).
  • K14 (Triazolo[1,5-c]quinazolinone derivative): Features a vinyl substituent and nitro group, with IR data indicating strong NO₂ and CN interactions .

Structural Comparison :

  • Target Compound: Sulfanyl linkage (C–S–C) at position 5 of triazoloquinazolinone.
  • K14 : Vinyl group at position 5; nitro substituent enhances electron-withdrawing effects.

Activity Implications : Sulfanyl groups (as in the target) may offer better metabolic stability than vinyl or nitro groups, though direct potency comparisons require experimental data.

Quinazolinone Derivatives

Key Examples:

  • Filgotinib (Triazolo[1,5-a]pyridine core) : A JAK1 inhibitor with cyclopropane carboxamide substitution .
  • SC-558 (Quinazolinone sulfonamide): COX-2 inhibitor with a sulfonamide group .

Comparison :

  • SC-558 : Sulfonamide vs. sulfanyl group; the latter may reduce off-target interactions.

Antimicrobial Potential:

  • Benzodiazole derivatives (e.g., 1b, 5b) show strong binding to S. aureus thymidylate kinase (TMK) via docking (AutoDock Vina scores: −7.4 to −8.2 kcal·mol⁻¹) .
  • Triazoloquinazolinones (e.g., K14) likely inhibit enzymes via π-stacking and hydrogen bonding .

Unique Advantages and Limitations

  • Advantages :
    • Fluorine substitution enhances bioavailability .
    • Hybrid structure may reduce resistance development.
  • Limitations :
    • Synthetic complexity (multiple heterocycles) may hinder scalability.
    • Cytotoxicity data absent; requires validation (e.g., via MTT assays ).

Q & A

Q. Advanced

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2) to accelerate cyclization, improving yields by 15–20% .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of hydrophobic intermediates, while ethanol minimizes side reactions .
  • Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) with comparable yields to conventional methods .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from byproducts like unreacted benzodiazole precursors .

How to resolve discrepancies between calculated and observed elemental analysis data?

Advanced
Discrepancies (>0.3% for C/H/N) may arise from hygroscopic impurities or incomplete combustion. Strategies include:

  • Repurification : Recrystallization from ethanol/dichloromethane mixtures removes residual solvents .
  • Complementary Techniques : Validate with HRMS (e.g., m/z 435.1582 [M+H]+) and TGA (thermal stability >200°C) .
  • Batch Consistency : Replicate syntheses under identical conditions to identify systematic errors .

What strategies confirm regioselectivity in triazole ring formation?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Correlate proton environments to distinguish between [1,2,4]triazolo[1,5-c] and [1,5-a] isomers. For example, NOESY confirms spatial proximity of methyl and fluorophenyl groups .
  • X-ray Crystallography : Definitive proof of regiochemistry, as shown for methylsulfanyl-triazoloquinazoline (bond angles: N1–C8–S1 = 124.5°) .
  • Computational Modeling : Compare experimental 13C NMR shifts with DFT-calculated values for candidate structures .

How to design molecular docking studies to predict bioactivity?

Q. Advanced

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., triazoloquinazolines targeting Aurora kinases) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking. For example, a related compound showed a docking score of −9.2 kcal/mol with CDK2 .
  • Validation : Cross-check with in vitro assays (e.g., IC50 values from enzyme inhibition studies) .

What are the recommended storage conditions to ensure compound stability?

Q. Basic

  • Environment : Store in airtight containers under inert gas (N2/Ar) at −20°C to prevent oxidation .
  • Light/Moisture : Protect from UV light and humidity using desiccants (silica gel) .
  • Solubility : Prepare stock solutions in DMSO (dry, <0.1% H2O) to avoid hydrolysis .

How to troubleshoot conflicting spectral data during structural elucidation?

Q. Advanced

  • Dynamic NMR : Resolve rotational barriers (e.g., hindered benzodiazole-thioether bonds) by variable-temperature NMR .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded aromatic regions .
  • Comparative Analysis : Cross-reference with published spectra of structurally similar compounds (e.g., 5-cyclopentyl-triazoloquinazoline) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.